CYP2A6 Inhibition: 4-Ethylbenzonitrile vs. 4-Methylbenzonitrile
4-Ethylbenzonitrile acts as a micromolar inhibitor of Cytochrome P450 2A6 (CYP2A6), an enzyme crucial for nicotine metabolism. In a biochemical assay, it demonstrated an IC50 value of 7.4 μM [1]. This level of inhibition provides a defined benchmark for its potency. In contrast, the close analog 4-methylbenzonitrile, which lacks the additional methylene unit, did not show significant inhibition of CYP2A6, rendering it unsuitable for studies targeting this enzyme .
| Evidence Dimension | CYP2A6 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.4 μM |
| Comparator Or Baseline | 4-Methylbenzonitrile: No significant inhibition reported. |
| Quantified Difference | 7.4 μM vs. Not applicable (inactive) |
| Conditions | Biochemical assay, CYP2A6 enzyme |
Why This Matters
For researchers studying nicotine metabolism or developing smoking cessation aids, 4-ethylbenzonitrile provides a validated tool compound with a defined potency, whereas the closely related 4-methyl analog is inactive.
- [1] TargetMol. (n.d.). 4-Ethylbenzonitrile (TN9475). View Source
